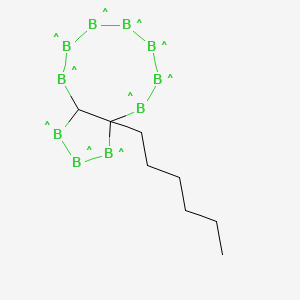

1-Hexyl-o-carborane

描述

1-Hexyl-o-carborane, also known by its CAS number 20740-05-0, is a compound with the molecular formula C8H14B10 and a molecular weight of 218.3 g/mol

化学反应分析

1-Hexyl-o-carborane, like other boron cluster compounds, can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield boron oxide derivatives, while reduction may produce boron hydride derivatives .

科学研究应用

Drug Delivery Systems

1-Hexyl-o-carborane exhibits properties that make it suitable for use in drug delivery systems:

- Biological Stability : Carboranes are known for their remarkable biological stability, making them ideal candidates for drug delivery vehicles. They can effectively transport therapeutic agents without undergoing significant metabolic transformations typical of many aromatic compounds .

- Pharmacophore Analog : The compound acts as a pharmacophore analog of carbocycles, enabling it to bind to biologically relevant targets while minimizing side effects associated with traditional drug molecules .

- Theranostic Applications : The high symmetry and defined shape of carboranes allow them to be used as scaffolds for diagnostic and therapeutic labeling, facilitating theranostic applications where both imaging and treatment are combined .

Materials Science

In materials science, this compound has been explored for its potential as a functional building block:

- Nanocomposites : Research indicates that incorporating carborane into polymer matrices can enhance the properties of nanocomposite materials. For instance, studies have shown that composites containing carborane exhibit improved thermal stability and mechanical properties, making them suitable for various industrial applications .

- Flame Retardancy : The unique chemical structure of carboranes contributes to flame retardancy in polymeric materials. Their inclusion in polymer formulations can significantly improve fire resistance, which is critical for safety in various applications .

Electrochemical Applications

The electrochemical properties of this compound have been investigated for potential use in energy storage systems:

- Electrolytes in Batteries : Carboranes have been proposed as components in electrolytes due to their electrochemical stability and weakly coordinating nature. This makes them attractive for use in advanced battery technologies where high performance and safety are paramount .

- Fluorinated Solvent Systems : Recent advancements have focused on using fluorinated solvent-based electrolyte solutions that incorporate carboranes. These solutions demonstrate high flame retardancy and a wide operational temperature range, which are advantageous for low-temperature battery applications .

Case Study 1: Drug Delivery Using Carborane Derivatives

A study demonstrated the effectiveness of o-carborane derivatives as drug delivery agents targeting transthyretin (TTR) inhibitors. The results indicated that these compounds maintained similar activity to traditional drugs while providing improved stability and reduced side effects.

Case Study 2: Nanocomposite Development

Research on nanocomposites incorporating this compound showed significant improvements in thermal properties compared to traditional composites. The findings suggested that the addition of carborane enhanced the overall mechanical strength and thermal stability of the material.

作用机制

The mechanism of action of 1-Hexyl-o-carborane involves its interaction with molecular targets and pathways within biological systems. Boron clusters can interact with cellular components, such as proteins and nucleic acids, leading to various biological effects. In the context of BNCT, boron clusters accumulate in cancer cells and, upon exposure to neutron radiation, undergo nuclear reactions that produce high-energy particles capable of destroying the cancer cells .

相似化合物的比较

1-Hexyl-o-carborane can be compared with other boron cluster compounds, such as:

Decaborane (B10H14): Similar in structure but with different reactivity and applications.

Carboranes (C2B10H12): Contain carbon atoms in the boron cluster, leading to different chemical properties and uses.

Boranes (BnHn+4): A broader class of boron hydrides with varying numbers of boron atoms and hydrogen atoms.

The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties, which make it suitable for specialized applications in research and industry .

生物活性

1-Hexyl-o-carborane is a compound belonging to the family of carboranes, which are boron-rich clusters known for their unique structural and chemical properties. This article examines the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer therapy and drug delivery systems.

Overview of Carboranes

Carboranes consist of carbon and boron atoms arranged in a cage-like structure. The "o" in o-carborane indicates that the carbon atoms are arranged in an ortho configuration. The introduction of alkyl groups, such as hexyl, enhances the solubility and biological compatibility of these compounds, making them suitable candidates for various pharmaceutical applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of carborane derivatives, including this compound. For instance, carboranyl-BODIPY conjugates, which include ortho-carborane moieties, have demonstrated significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells .

Table 1: Cytotoxicity of Carborane Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12.03 | ROS generation, cell cycle arrest at S phase |

| o-CB-10 | HeLa | 12.03 | ROS generation |

| BPA | B16 | 28.6 | Boron neutron capture therapy (BNCT) |

Drug Delivery Applications

This compound has been explored as a potential delivery agent for boron neutron capture therapy (BNCT). This therapy relies on the selective accumulation of boron-containing compounds in tumor cells, allowing for targeted radiation treatment that spares healthy tissues. Studies have shown that carborane-bearing sugars exhibit improved boron delivery capabilities compared to traditional agents .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxicity of various carboranyl derivatives, including this compound, using the MTT assay on HeLa and B16 cell lines. Results indicated that this compound exhibited a lower IC50 than standard boron compounds like BPA, suggesting its enhanced efficacy in inducing cell death .

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that this compound induces cell cycle arrest at the S phase in HeLa cells. Flow cytometry analysis demonstrated a significant increase in apoptotic cells upon treatment with this compound, highlighting its potential as an effective anticancer agent .

属性

InChI |

InChI=1S/C8H14B10/c1-2-3-4-5-6-8-7(9-13-11-8)10-14-16-18-17-15-12-8/h7H,2-6H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCMHWTJIZAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B]C2[B][B][B]C2([B][B][B]1)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14B10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942958 | |

| Record name | 3a-Hexyldodecahydro[1,2,3]triborolo[4,5-h][1,2,3,4,5,6,7]heptaboronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20740-05-0 | |

| Record name | 1,2-Dicarbadodecaborane(12), 1-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a-Hexyldodecahydro[1,2,3]triborolo[4,5-h][1,2,3,4,5,6,7]heptaboronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hexyl-1,2-dicarbadodecaborane(12) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。